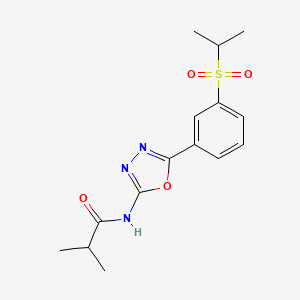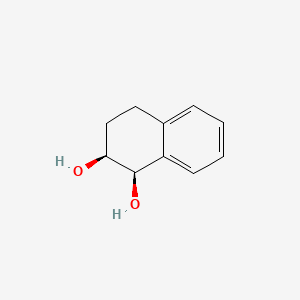![molecular formula C14H10F3N3S B2596188 N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 1421468-87-2](/img/structure/B2596188.png)
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and benzo[d]thiazole rings, the trifluoromethyl group, and the amine linkage. The electronic properties of these groups would likely influence the compound’s reactivity and other properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in various solvents .科学的研究の応用
Organic Synthesis and Catalysis
The compound has shown significant potential in organic synthesis, particularly in the development of novel synthetic methodologies. For example, Mariappan et al. (2016) demonstrated its utility in hypervalent iodine-promoted regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives efficiently and under mild conditions Mariappan et al., 2016. Additionally, studies by Kumar et al. (2015) on copper-catalyzed reactions highlight its role in enabling the efficient synthesis of fused imidazo-heterocycles via a C–H functionalization/tandem addition-cyclization process Kumar et al., 2015.
Bioactive Molecule Development
Research on N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine derivatives has also extended into the exploration of their biological activities. For instance, Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand derivatives, which were evaluated for their potential as anticancer compounds Ghani & Mansour, 2011. These studies suggest the compound's applicability in the development of new therapeutic agents.
Furthermore, research by El-Aziz et al. (2013) on Schiff base derivatives and their metal complexes revealed their cytotoxic properties against various cancer cell lines, indicating the potential of these compounds in anticancer drug development El-Aziz et al., 2013.
Material Science and Electrochemistry
In the realm of material science, Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission, incorporating derivatives of the compound for saturated white electroluminescence and amplified spontaneous emission Liu et al., 2016. This demonstrates its potential applications in the development of advanced materials for optoelectronics.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-5-11-12(10)20-13(21-11)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYIEMMFLCCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)
![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)
![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2596126.png)
